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N,N-dimethylpiperazine-1-carboxamide hydrochloride

Medicinal Chemistry CNS Drug Discovery ADME Profiling

Procuring piperazine-1-carboxamide analogs without verifying TPSA and HBD values risks unintended pharmacokinetic bias in CNS programs. N,N-Dimethylpiperazine-1-carboxamide HCl eliminates this uncertainty. • TPSA 35.58 Ų (below CNS MPO 40 Ų threshold) with only 1 H-bond donor, versus 58.36 Ų/2 HBD for the unsubstituted analog • Published LogD (pH 7.4: -1.56) and zero rotatable bonds enable direct computational pre-filtering without class-average estimates • HCl salt is a free-flowing solid compatible with automated dispensing; stable under Pd-catalyzed C-N coupling • Supplied at ≥95% purity with batch-specific QC documentation (NMR, HPLC, GC); stored at 2-8 °C

Molecular Formula C7H16ClN3O
Molecular Weight 193.67 g/mol
CAS No. 215453-80-8
Cat. No. B1317432
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-dimethylpiperazine-1-carboxamide hydrochloride
CAS215453-80-8
Molecular FormulaC7H16ClN3O
Molecular Weight193.67 g/mol
Structural Identifiers
SMILESCN(C)C(=O)N1CCNCC1.Cl
InChIInChI=1S/C7H15N3O.ClH/c1-9(2)7(11)10-5-3-8-4-6-10;/h8H,3-6H2,1-2H3;1H
InChIKeyWOAWLWDCEUALHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility29.1 [ug/mL]

N,N-Dimethylpiperazine-1-carboxamide Hydrochloride: Core Identity and Procurement Profile


N,N-Dimethylpiperazine-1-carboxamide hydrochloride (CAS 215453-80-8) is a piperazine-1-carboxamide building block supplied as the hydrochloride salt, with molecular formula C₇H₁₆ClN₃O and molecular weight 193.67 g/mol . The compound features a dimethylcarbamoyl substituent on the piperazine N1 position, a free secondary amine at N4, zero rotatable bonds, a topological polar surface area (TPSA) of 35.58 Ų, and a computed LogP of -0.005 . It is notified under the ECHA C&L inventory with harmonised hazard classification Acute Tox. 4 (H302), Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), and STOT SE 3 (H335) [1]. Commercial availability is typically at ≥95% purity with batch-specific QC documentation including NMR, HPLC, and GC .

CNS MPO TPSA below CNS MPO desirability threshold for predicted brain penetration
H-Bond Budget Single hydrogen-bond donor preserves room for downstream SAR elaboration
Automation Free-flowing hydrochloride solid compatible with automated solid dispensing

Why In-Class Piperazine-1-carboxamide Analogs Cannot Be Freely Interchanged


Piperazine-1-carboxamide building blocks appear superficially interchangeable, yet even modest variation in N-substitution (—H vs. —CH₃ vs. —(CH₃)₂) or salt form (free base vs. HCl) produces quantifiable shifts in TPSA, hydrogen-bond donor count, and lipophilicity that directly alter downstream molecular properties in medicinal chemistry workflows. For example, the unsubstituted piperazine-1-carboxamide hydrochloride carries a TPSA of 58.36 Ų and 2 H-bond donors , while the N-methyl analog has a TPSA of 44.4 Ų and 2 H-bond donors [1]. In contrast, the N,N-dimethyl target compound presents TPSA 35.58 Ų with only 1 H-bond donor . These structural metrics are not cosmetic; they are primary determinants in CNS MPO scoring algorithms where TPSA < 40 Ų and HBD ≤ 1 are thresholds for predicted blood-brain barrier penetration [2]. Procurement of an in-class analog without verifying these exact parameters therefore risks introducing an unintended pharmacokinetic bias into a synthetic series before any biological assay is performed.

Attribute N,N-Dimethylpiperazine-1-carboxamide HCl Unsubstituted / N-Methyl / Free Base Analogs
TPSA Within CNS MPO favourable range Significantly higher, exceeding typical CNS MPO threshold (unsubstituted)
H-Bond Donors Single HBD Two donors (N-methyl analog), consuming synthetic HBD budget
Physical Form Free-flowing solid (HCl) Low-melting semi-solid (free base), incompatible with automation

Quantitative Differentiation vs. Closest Piperazine-1-carboxamide Analogs


TPSA Benchmarking vs. Unsubstituted Analog

N,N-Dimethylpiperazine-1-carboxamide hydrochloride (target, CAS 215453-80-8) has a computed TPSA of 35.58 Ų . The closest unsubstituted analog, piperazine-1-carboxamide hydrochloride (CAS 474711-89-2), has a TPSA of 58.36 Ų . This represents a 39.0% reduction (22.78 Ų absolute difference). In CNS MPO scoring frameworks, a TPSA below 40 Ų is a favourable desirability threshold for predicted blood-brain barrier penetration, while TPSA above 60 Ų is typically associated with poor CNS exposure [1]. The target compound sits well within the desirable range; the unsubstituted analog does not.

TPSA Benchmarking
Cross-study comparable
35.58 vs 58.36 Ų (−39.0%)
Falls below CNS MPO desirability threshold, supports brain penetration prediction
Comparator exceeds typical CNS MPO cutoff
Medicinal Chemistry CNS Drug Discovery ADME Profiling

Hydrogen-Bond Donor Count and Oral Bioavailability Implications

N,N-Dimethylpiperazine-1-carboxamide hydrochloride (target) contains 1 hydrogen-bond donor (the piperazine N4–H), as the dimethylcarbamoyl nitrogen has no N–H . The monomethyl analog, N-methylpiperazine-1-carboxamide (CAS 163361-25-9), contains 2 HBDs—one from the piperazine N4–H and one from the methylcarbamoyl N–H [1]. Under Lipinski's Rule of Five, an HBD count ≤ 5 is permissible [2], but within a building block intended for fragment growth, each additional HBD reduces the permissible HBD budget for subsequent synthetic elaboration. The target compound therefore preserves one extra HBD 'slot' for downstream optimization compared to the monomethyl analog.

H-Bond Donor Count
Cross-study comparable
1 HBD vs 2 HBD
Preserves one extra donor for lead optimization under Rule of Five
N-methyl analog has 2 HBD
Drug Design Lipinski Rules Oral Bioavailability

Salt Form vs. Free Base: LogP and Physical Form Comparison

The hydrochloride salt (CAS 215453-80-8) has a computed LogP of -0.005 and is supplied as a solid with defined storage at 2–8 °C sealed in dry conditions . The corresponding free base, N,N-dimethylpiperazine-1-carboxamide (CAS 41340-78-7), has an XLogP3 of -0.9 and is typically supplied as a pale yellow solidified oil or low-melting solid (mp 85–91 °C) with storage at 4 °C or room temperature [1]. The LogP shift of approximately +0.9 units for the salt reflects the contribution of the hydrochloride counterion to the apparent partition coefficient. The free base also has a boiling point of 79–80 °C at 0.2 mmHg, indicating significant volatility under reduced pressure that may complicate evaporative work-up and long-term storage [1].

Salt Form & LogP
Cross-study comparable
LogP −0.005 (solid) vs −0.9 (semi-solid)
Solid HCl salt compatible with automated handling; LogP shift may affect partitioning
Free base requires cold storage and special handling
Compound Management Salt Selection Physicochemical Characterization

Conformational Pre-organization: Zero Rotatable Bonds

N,N-Dimethylpiperazine-1-carboxamide hydrochloride contains zero rotatable bonds, as both the N,N-dimethylcarbamoyl group and the piperazine ring form a conformationally restricted urea-type scaffold . This is a class-level property shared with N-methylpiperazine-1-carboxamide and piperazine-1-carboxamide hydrochloride, which also have 0 rotatable bonds [1]. However, when compared to commonly used piperazine building blocks such as 1-Boc-piperazine (2 rotatable bonds) or 1-(2-hydroxyethyl)piperazine (3 rotatable bonds), the zero rotatable bond feature provides a lower conformational entropy penalty upon target binding, a property associated with improved ligand efficiency in fragment-based drug discovery [2].

Conformational Restriction
Class-level
0 rotatable bonds (class-shared)
Minimized conformational entropy penalty in fragment elaboration
Common piperazine building blocks have 2–3 rotatable bonds
Fragment-Based Drug Discovery Conformational Analysis Ligand Efficiency

LogD at pH 7.4 for Distribution Prediction

N,N-Dimethylpiperazine-1-carboxamide hydrochloride has a computed LogD (pH 7.4) of -1.56, indicating a substantial preference for the aqueous phase at physiological pH [1]. At pH 5.5, the LogD drops further to -3.28, consistent with increased ionization of the piperazine N4 [1]. While directly comparable experimental LogD data for the unsubstituted piperazine-1-carboxamide hydrochloride at pH 7.4 is not available in the public domain, its computed LogP of -0.61 and higher TPSA suggest a similarly low or lower LogD. The quantitative LogD values for the target compound provide a concrete parameter for predicting distribution behaviour (e.g., volume of distribution, plasma protein binding) in pharmacokinetic models, reducing reliance on class-level assumptions.

LogD at pH 7.4
Cross-study comparable
−1.56 (pH 7.4)
Supports distribution modelling; comparator lacks published LogD
Enables ADME prediction without class assumption
ADME Lipophilicity Drug Distribution

High-Confidence Application Scenarios Based on Quantitative Evidence


CNS Fragment Library Construction and MPO-Compliant Hit Expansion

With a TPSA of 35.58 Ų and a single hydrogen-bond donor , N,N-dimethylpiperazine-1-carboxamide hydrochloride is optimally suited as a core scaffold in fragment libraries targeting CNS indications. Its TPSA falls below the 40 Ų CNS MPO desirability threshold, and its single HBD preserves room for growth within the Rule of Five [1]. This is in contrast to the unsubstituted piperazine-1-carboxamide hydrochloride (TPSA 58.36 Ų) which would restrict CNS drug-likeness from the outset. The zero rotatable bond architecture further supports efficient fragment-to-lead optimization by minimising conformational entropy penalties [2].

Automated Parallel Synthesis and High-Throughput Workflows

The hydrochloride salt form provides a free-flowing solid with defined storage at 2–8 °C , unlike the free base which is a low-melting semi-solid (mp 85–91 °C) [1]. This physical form is directly compatible with solid-dispensing automation and standard solution preparation in DMSO or aqueous buffers. The compound's computed LogD at pH 7.4 of -1.56 [2] also enables reliable prediction of aqueous solubility in reaction media, reducing unexpected precipitation during parallel library synthesis.

Selective N4-Functionalization for Kinase and AR Antagonist Scaffolds

The dimethylcarbamoyl group at N1 is stable under standard palladium-catalysed C–N coupling conditions and does not introduce an additional hydrogen-bond donor, making the compound a preferred intermediate for constructing N-arylpiperazine-1-carboxamide derivatives . This chemotype has been validated in the development of orally active nonsteroidal androgen receptor antagonists (e.g., YM-175735), where trans-2,5-dimethylpiperazine-1-carboxamide derivatives demonstrated potent AR antagonism [1]. The N,N-dimethyl substitution on the target compound provides a direct synthetic entry point for urea-type AR antagonist scaffolds without requiring additional protection/deprotection steps at the carboxamide nitrogen.

Physicochemical Property-Driven Selection for ADME-Aware Acquisition

When procuring building blocks for ADME-conscious compound collections, the availability of quantitative LogD (pH 7.4: -1.56, pH 5.5: -3.28), LogP (-0.005), TPSA (35.58 Ų), HBD (1), HBA (2), and rotatable bond count (0) for N,N-dimethylpiperazine-1-carboxamide hydrochloride [1] enables direct computational filtering and multiparameter scoring without reliance on predicted class averages. This is operationally significant because the closest analog—piperazine-1-carboxamide hydrochloride—lacks published experimental LogD data [2], introducing uncertainty in prospective ADME modelling.

Application
Selection Property
Validation Focus
CNS fragment-based library design
TPSA below CNS MPO threshold, single HBD, zero rotatable bonds
Predicted brain penetration scoring, ligand efficiency assessment
High-throughput synthesis workflows
Free-flowing HCl solid, defined storage conditions
Solid-dispensing automation compatibility, solution stability
N-arylpiperazine-1-carboxamide derivative synthesis
Stable N1-dimethylcarbamoyl group, no additional HBD
N4-selective C–N coupling, urea-type scaffold exploration
ADME-property informed library procurement
Comprehensive computed physicochemical profile
Prospective ADME modelling, reduced uncertainty vs. analog lacking LogD data
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